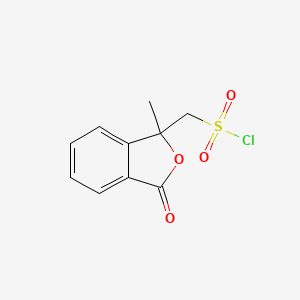

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

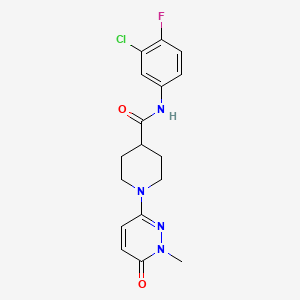

“(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2193061-34-4 . It has a molecular weight of 260.7 . The compound is also known by its IUPAC name, which is "(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)methanesulfonyl chloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.7 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Radical Addition Reactions

Methanesulfonyl chloride, a compound closely related to (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride, has been explored for its reactivity in free radical addition reactions. Studies have shown its potential to react with hept-1-ene under specific conditions, leading to the formation of β-chloroheptyl methyl sulphone and other significant products. This reactivity is indicative of its utility in synthesizing complex organic molecules through radical-mediated processes (Goldwhite, Gibson, & Harris, 1964).

Sulfenyletherification

A novel method for sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride has been developed. This process generates methanesulfenyl chloride, suggesting the versatility of methanesulfonyl chloride derivatives in facilitating sulfenyletherification reactions, thereby expanding the toolbox for synthetic chemistry (Gao et al., 2018).

Nucleoside Benzoylation

In a 'green' methodology, benzoyl cyanide in an ionic liquid has been utilized for the benzoylation of nucleosides, demonstrating the potential of methanesulfonyl chloride derivatives in promoting selective chemical transformations under mild conditions. This approach signifies an environmentally friendly alternative to traditional methods, highlighting the compound's relevance in medicinal chemistry applications (Prasad et al., 2005).

Synthesis of Benzimidazoles

Ionic liquids containing sulfonic acid functionalized imidazolium salts have shown efficiency in catalyzing the synthesis of benzimidazoles at room temperature. This underscores the utility of methanesulfonyl chloride derivatives in catalysis, providing a sustainable pathway for the synthesis of biologically important heterocycles (Khazaei et al., 2011).

Molecular Structure Studies

Investigations into the molecular structure of methane sulfonyl chloride using electron diffraction techniques have provided insights into its geometric parameters. This research contributes to a deeper understanding of the structural aspects of sulfonyl chlorides, facilitating the design of new molecules with tailored properties for various scientific applications (Hargittai & Hargittai, 1973).

Propiedades

IUPAC Name |

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBZSQQWDKPMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)